molecular formula C17H26N2O B1680718 Ropivacaine CAS No. 84057-95-4

Ropivacaine

Cat. No.: B1680718
CAS No.: 84057-95-4
M. Wt: 274.4 g/mol
InChI Key: ZKMNUMMKYBVTFN-HNNXBMFYSA-N
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Description

Ropivacaine is a long-acting local anesthetic belonging to the amino amide group. It is commonly used for local or regional anesthesia during surgery and for the management of acute pain. This compound is marketed under the trade name Naropin and is known for its reduced cardiotoxicity compared to other local anesthetics like bupivacaine .

Mechanism of Action

Target of Action

Ropivacaine primarily targets sodium channels in nerve fibers, blocking the generation and conduction of nerve impulses . This action is crucial for its role as a local anesthetic, as it increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .

Mode of Action

This compound interacts with its targets by reversibly inhibiting sodium ion influx in nerve fibers . This inhibition blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This results in a temporary numbness and pain relief in the treated region .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. For instance, in breast cancer cells, this compound has been shown to inhibit the AKT1/GGT1/NF-κB signaling pathway . This inhibition leads to a decrease in the stemness of breast cancer cells, suggesting a potential anti-cancer effect of this compound .

Pharmacokinetics

This compound’s pharmacokinetics are highly dependent on the dose, route of administration, and patient condition . Following epidural administration, this compound undergoes complete and biphasic absorption . It is extensively metabolized, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The plasma half-life is reported to be between 1.6 and 6 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anesthetic properties. By blocking sodium channels, this compound inhibits the transmission of pain signals from nerves to the brain, resulting in temporary numbness and pain relief . In addition, recent studies have shown that this compound can suppress the stemness of breast cancer cells, indicating potential anti-cancer effects .

Biochemical Analysis

Biochemical Properties

Ropivacaine interacts with various enzymes and proteins to exert its effects. It is slowly released from the this compound oil delivery depot (RODD), showing a stable and longer analgesic effect .

Cellular Effects

This compound influences cell function by blocking nerve impulses, particularly those conducted by fibers A and C . This blockage affects cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking nerve impulses. This blockage is achieved through binding interactions with specific proteins in nerve fibers, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The this compound concentration-time curve in plasma presents a bimodal profile, indicating that this compound is slowly released from the RODD .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the analgesic duration of RODD 3 mg and this compound aqueous injection (RAI) 0.9 mg blocking the sciatic nerve lasted about 20 hours and 2 hours, respectively, and their blocking intensity was similar .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and its release from the RODD can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters or binding proteins . Its localization or accumulation can be affected by its release from the RODD .

Subcellular Localization

It is known that this compound targets specific compartments or organelles in nerve fibers to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ropivacaine is synthesized through the resolution of racemic pipecoloxylidide in non-ketonic solvents to obtain (S)-pipecoloxylidide. This is followed by N-propylation in water as the reaction medium to produce (S)-ropivacaine base. The base is then converted to this compound hydrochloride monohydrate in one step and recrystallized from isopropanol .

Industrial Production Methods

Industrial production of this compound involves the use of multivesicular liposome formulations for sustained delivery. These formulations are prepared by the multiple emulsion method, which includes steps like washing with phosphate-buffered saline and harvesting by centrifugation .

Chemical Reactions Analysis

Types of Reactions

Ropivacaine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ropivacaine is often compared to other local anesthetics such as bupivacaine and lidocaine. Here are some key points of comparison:

Conclusion

This compound is a versatile and safer alternative to other local anesthetics, making it a valuable compound in medical and scientific research. Its unique properties and reduced toxicity profile have led to its widespread use in various applications.

Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNUMMKYBVTFN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040187
Record name Ropivacaine
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ropivacaine
Source Human Metabolome Database (HMDB)
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Solubility

2.53e-01 g/L
Record name Ropivacaine
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Mechanism of Action

Local anesthetics like ropivacaine block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers.
Record name Ropivacaine
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CAS No.

84057-95-4, 98626-61-0
Record name Ropivacaine
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Record name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ropivacaine exert its anesthetic effect?

A: this compound, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve membranes. [, , ] This prevents the generation and conduction of nerve impulses, leading to anesthesia in the targeted area.

Q2: Does this compound affect motor function?

A: While this compound's primary target is sensory nerves, it can also affect motor function, especially at higher doses. [, , , , ] Studies have shown that this compound exhibits a lesser degree of motor blockade compared to bupivacaine, potentially due to its different affinity for sodium channel subtypes. [, , ]

Q3: Beyond its anesthetic effects, does this compound have other physiological impacts?

A: Interestingly, research suggests that this compound possesses anti-inflammatory properties. In experimental models of lung injury, it was found to attenuate inflammatory responses by reducing neutrophil adhesion, cytotoxicity, and the production of inflammatory mediators. [] Further research is necessary to fully understand these mechanisms and potential therapeutic applications.

Q4: What is the molecular formula and weight of this compound?

A: this compound's molecular formula is C17H26N2O, and its molecular weight is 274.40 g/mol. []

Q5: Are there different forms of this compound, and how do their properties differ?

A: Yes, this compound exists as both hydrochloride and mesylate salts. [, , ] this compound mesylate, due to its higher solubility, demonstrates a faster dissolution rate compared to the hydrochloride salt. [, ] This enhanced dissolution profile could potentially translate into faster onset of action and improved bioavailability.

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research, there is no evidence to suggest that this compound possesses inherent catalytic properties. Its primary mechanism of action involves binding to sodium channels, not catalyzing chemical reactions.

Q7: Have computational chemistry methods been used to study this compound?

A7: While the provided research doesn't detail specific computational studies, such approaches could be valuable in exploring this compound's interactions with its target, predicting its pharmacokinetic properties, and designing novel analogs with improved characteristics.

Q8: How does the structure of this compound contribute to its activity and potency?

A8: The structure of this compound, particularly its aromatic ring, ester linkage, and amine group, plays a crucial role in its binding to sodium channels and subsequent anesthetic activity. Modifications to these structural elements could alter its binding affinity, potency, and duration of action.

Q9: What are the common formulations of this compound used clinically?

A: this compound is commonly formulated as an injectable solution for various routes of administration, including epidural, caudal, and peripheral nerve blocks. [, , , , , , , , ] The choice of formulation and concentration depends on the desired clinical effect, the site of administration, and patient-specific factors.

Q10: How do different formulations of this compound affect its stability and bioavailability?

A: The choice of salt form (hydrochloride or mesylate) can impact this compound's solubility and dissolution rate, potentially influencing its onset of action and bioavailability. [, ] Furthermore, the addition of adjuvants, such as fentanyl or clonidine, to this compound formulations can modulate its analgesic properties, duration of action, and side effect profile. [, , , , , ]

Q11: What is the safety profile of this compound?

A: this compound is generally well-tolerated, but like all local anesthetics, it carries a risk of systemic toxicity, particularly with accidental intravenous injection or high doses. [, ] Careful dose selection, monitoring, and adherence to safe injection practices are crucial for minimizing these risks.

Q12: How is this compound metabolized and eliminated from the body?

A: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP1A2. [] The primary metabolic pathway involves N-dealkylation and aromatic hydroxylation. [] The metabolites are subsequently excreted in the urine. [, ]

Q13: What types of in vitro and in vivo models have been used to study this compound's effects?

A: this compound's effects have been extensively studied in both in vitro and in vivo models. In vitro studies often utilize cell cultures, including primary cells and immortalized cell lines, to investigate its mechanisms of action, cytotoxicity, and impact on cellular processes. [, ] In vivo studies, typically employing rodent models, assess its analgesic efficacy, pharmacokinetics, and potential toxicity in a living organism. [, , , , , , ]

Q14: Is there evidence of resistance to this compound's anesthetic effects?

A14: While the development of true resistance to local anesthetics like this compound is rare, factors such as individual variability in drug metabolism, inflammation at the injection site, and the specific characteristics of the nerve fibers involved can influence the effectiveness of nerve blocks.

Q15: Are there strategies to improve the delivery of this compound to specific targets?

A15: Research is ongoing to develop novel drug delivery systems for this compound, aiming to improve its targeting to specific tissues or nerves, prolong its duration of action, and minimize systemic exposure.

Q16: What analytical methods are used to quantify this compound and its metabolites in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS), is commonly employed to quantify this compound and its metabolites in plasma or other biological matrices. [, , ] These methods offer high sensitivity and specificity, enabling researchers to study the drug's pharmacokinetic profile and metabolic fate.

Q17: Are there alternatives to this compound for local anesthesia?

A: Yes, several other local anesthetics are available, each with its own pharmacological profile and clinical considerations. [] Common alternatives include bupivacaine, levobupivacaine, and lidocaine. [, , , ] The choice of local anesthetic depends on various factors, including the desired duration of action, the type of procedure, and patient-specific factors.

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